molecular formula C20H12N2OS3 B4841835 S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate

S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate

Cat. No.: B4841835
M. Wt: 392.5 g/mol
InChI Key: CHFGWRYBAAQOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate is a synthetic hybrid compound designed for advanced research, combining the benzothiazole and phenothiazine pharmacophores. Both core structures are privileged scaffolds in medicinal chemistry, known for their diverse biological activities. The phenothiazine nucleus is a prototypical lead structure, foundational in the development of psychotropic and antimicrobial agents . Similarly, the benzothiazole ring system is a "magic molecule" noted for a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and antitumor activities . This molecular hybrid is of significant interest in exploratory drug discovery for its potential to exhibit dual mechanisms of action or enhanced efficacy. Researchers are investigating such hybrids as potential inhibitors of critical biological targets, such as tubulin polymerization and farnesyltransferase, in the search for new anti-cancer therapies . The compound is provided For Research Use Only. It is intended for laboratory analysis and experimental studies and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

S-(1,3-benzothiazol-2-yl) phenothiazine-10-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2OS3/c23-20(26-19-21-13-7-1-4-10-16(13)25-19)22-14-8-2-5-11-17(14)24-18-12-6-3-9-15(18)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFGWRYBAAQOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate can be achieved through various synthetic pathways. Common methods include:

Chemical Reactions Analysis

Hydrolysis Reactions

The carbothioate group is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the thioester bond, yielding derivatives of phenothiazine and benzothiazole:

  • Basic Hydrolysis :

    S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate+NaOH10H-phenothiazine-10-carboxylate+2-mercaptobenzothiazole\text{S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate} + \text{NaOH} \rightarrow \text{10H-phenothiazine-10-carboxylate} + \text{2-mercaptobenzothiazole}

    The reaction proceeds via nucleophilic attack by hydroxide on the electrophilic carbonyl carbon, releasing 2-mercaptobenzothiazole (a known vulcanization accelerator) .

  • Acidic Hydrolysis :
    Under strongly acidic conditions, the thioester hydrolyzes to the corresponding carboxylic acid:

    S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate+H3O+10H-phenothiazine-10-carboxylic acid+2-mercaptobenzothiazole\text{this compound} + \text{H}_3\text{O}^+ \rightarrow \text{10H-phenothiazine-10-carboxylic acid} + \text{2-mercaptobenzothiazole}

    Reaction rates depend on temperature and solvent polarity .

Oxidation Reactions

The sulfur atoms in both the carbothioate and benzothiazole moieties are oxidation-prone:

  • Thioester Oxidation :
    In the presence of oxidizing agents (e.g., H2_2O2_2, O2_2), the thioester may form a disulfide bond if free thiols are available. For example:

    22-mercaptobenzothiazole+O2bis(1,3-benzothiazol-2-yl) disulfide+H2O2 \text{2-mercaptobenzothiazole} + \text{O}_2 \rightarrow \text{bis(1,3-benzothiazol-2-yl) disulfide} + \text{H}_2\text{O}

    This mirrors the behavior of bis(benzothiazolyl) disulfide (MBTS), a rubber accelerator .

  • Phenothiazine Oxidation :
    The phenothiazine core can oxidize to form sulfoxide or sulfone derivatives under strong oxidants (e.g., mCPBA) .

Nucleophilic Substitution

The benzothiazole ring’s 2-position is reactive toward nucleophiles. For example:

  • Aminolysis :
    Primary amines can displace the benzothiazolylsulfanyl group, forming phenothiazine amides:

    S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate+RNH210H-phenothiazine-10-carboxamide+2-mercaptobenzothiazole\text{this compound} + \text{RNH}_2 \rightarrow \text{10H-phenothiazine-10-carboxamide} + \text{2-mercaptobenzothiazole}

    This transthioesterification is facilitated by catalysts like DMAP .

Thermal Decomposition

At elevated temperatures (>150°C), the compound may decompose via:

  • Thioester Cleavage : Releases carbonyl sulfide (COS) and fragments into 2-mercaptobenzothiazole and phenothiazine derivatives.

  • Benzothiazole Ring Stability : The benzothiazole ring remains intact under moderate heating but may undergo ring-opening at extreme temperatures .

Photochemical Reactivity

Phenothiazines are photolabile. UV irradiation can induce:

  • Radical Formation : Phenothiazine’s sulfur and nitrogen atoms generate radicals, leading to crosslinked products or degradation.

  • Thioester Breakdown : Concurrent cleavage of the carbothioate linkage under prolonged UV exposure .

Electrophilic Substitution

The phenothiazine ring may undergo electrophilic substitution (e.g., nitration, sulfonation), though the electron-withdrawing carbothioate group reduces reactivity. Predicted sites:

  • Nitration : Occurs at the para position to the sulfur atom.

  • Sulfonation : Favors the meta position due to steric and electronic effects .

Comparative Reaction Table

Reaction Type Conditions Products Key Notes
Hydrolysis (Basic)NaOH, H2_2O, 80°C10H-phenothiazine-10-carboxylate, 2-mercaptobenzothiazoleRate increases with base strength
Oxidation (H2_2O2_2)H2_2O2_2, HCl, 25°CDisulfides (if thiols present)Similar to MBTS oxidation
AminolysisRNH2_2, DMAP, DCM, 50°C10H-phenothiazine-10-carboxamideCatalyst-dependent yield optimization
Thermal Decomposition150–200°C, inert atmosphereCOS, 2-mercaptobenzothiazole, phenothiazine fragmentsCOS detection via FTIR

Research Insights

  • Synthetic Pathways : Analogous benzothiazoles are synthesized via cyclization of o-amino(thio)phenols with aldehydes, suggesting potential retro-synthetic routes for the target compound .

  • Biological Interactions : Phenothiazine derivatives exhibit affinity for neurotransmitter receptors, implying possible bioactivity for the carbothioate analog .

  • Stability Profile : The compound is likely stable in anhydrous, dark conditions but degrades under UV light or prolonged heat .

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, including S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate, have been extensively studied for their anticancer properties. Research indicates that modifications to the benzothiazole nucleus can enhance anticancer activity against various cancer cell lines.

Key Findings:

  • Selective Cytotoxicity : Compounds derived from benzothiazole have shown selective cytotoxic effects against non-small cell lung cancer (NSCLC), colon cancer, and breast cancer cells. For instance, certain derivatives exhibited significant activity in assays involving human cancer cell lines .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins .

Case Study:

In a study evaluating a series of benzothiazole derivatives, compounds with specific substitutions demonstrated enhanced potency against HOP-92 (a NSCLC line) compared to unmodified structures. This highlights the importance of structural optimization in developing effective anticancer agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been documented. Its derivatives have shown efficacy against a range of bacterial strains.

Key Findings:

  • Broad Spectrum Activity : Benzothiazole derivatives have been reported to possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in the phenyl ring enhances their antibacterial properties .
  • Mechanism : These compounds often function by inhibiting bacterial enzyme systems critical for survival, such as dihydropteroate synthase (DHPS) .

Case Study:

A recent study highlighted the effectiveness of benzothiazole-linked sulfonamide compounds against multi-drug resistant bacterial strains. These compounds exhibited low minimum inhibitory concentration (MIC) values, indicating potent antibacterial activity .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects.

Key Findings:

  • Inflammation Modulation : Studies suggest that benzothiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .

Case Study:

Research has demonstrated that specific benzothiazole derivatives can significantly reduce inflammatory responses in animal models of arthritis, suggesting their potential as therapeutic agents for inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of benzothiazole derivatives are gaining attention due to their potential applications in neurodegenerative diseases.

Key Findings:

  • Neuroprotection : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. They may modulate pathways involved in neurodegeneration .

Case Study:

In vitro studies indicated that specific benzothiazole compounds could protect neuronal cells from toxicity induced by beta-amyloid peptides, a hallmark of Alzheimer's disease. This suggests potential applications in developing treatments for neurodegenerative conditions .

Summary Table of Applications

Application TypeKey Findings/MechanismsReferences
AnticancerInduces apoptosis; selective cytotoxicity
AntimicrobialBroad spectrum activity; inhibits bacterial enzymes
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects against oxidative stress

Mechanism of Action

The mechanism of action of S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Phenothiazine Derivatives

describes phenothiazine derivatives with ethyl benzoate substituents (compounds 20, 21, and 22). Key differences include:

  • Electronic Effects : The carbothioate group in the target compound replaces the carboxylate/ester groups in analogs, increasing lipophilicity (higher LogP) and altering electron distribution. This may enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity : While compound 22 (a hydroxamic acid) was designed as a histone deacetylase (HDAC) inhibitor, the target compound’s benzothiazole-thioate group could modulate selectivity for other enzymes, such as cholinesterases or kinases.
2.2. Nitrophenyl Ethynyl-Substituted Phenothiazine

The compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () features a nitro group and ethynyl linker:

  • Structural Conformation : Crystallographic data (CCDC 2209381) reveals that the ethynyl linker imposes a linear geometry, whereas the carbothioate group in the target compound may allow greater rotational flexibility, influencing binding to biological targets .
2.3. Benzothiazole-Containing Derivatives

cites benzothiazole-amino-tetrahydroquinoline hybrids (e.g., Example 1 in the patent). These compounds share the benzothiazole motif but lack the phenothiazine core. The target compound’s dual heterocyclic system may offer synergistic interactions, such as enhanced DNA intercalation or protein binding, compared to simpler benzothiazole derivatives .

2.4. Phenothiazine-10-Carbonyl Chloride

With 69% structural similarity (), phenothiazine-10-carbonyl chloride is a reactive intermediate. Key distinctions:

  • Stability : The carbothioate group in the target compound is more hydrolytically stable than the carbonyl chloride, making it suitable for in vivo applications.
  • Synthetic Utility : The carbonyl chloride is primarily used for acylations, whereas the carbothioate may serve as a protease inhibitor or metal-chelating agent .
2.5. Phenyl Phenothiazine-10-Carboxylate

This analog (CAS 66721-07-1, ) replaces the benzothiazol-2-yl group with a phenyl ester:

  • Physicochemical Properties: The target compound’s molecular weight (~363 g/mol) is higher than phenyl carboxylate (319 g/mol), and its LogP (estimated >6) exceeds the phenyl analog’s 5.55.
  • Biological Interactions : The phenyl group’s passive hydrophobic interactions contrast with the benzothiazole’s ability to engage in hydrogen bonding or coordinate metals.

Research Implications

The target compound’s unique architecture positions it as a candidate for:

  • Antimicrobial Agents: Benzothiazoles are known for antimicrobial activity; the phenothiazine core may augment this via membrane disruption.
  • Central Nervous System (CNS) Drugs: Phenothiazine derivatives like chlorpromazine () target dopamine receptors; the benzothiazole-thioate group could modulate blood-brain barrier penetration .
  • Anticancer Therapeutics : The dual heterocyclic system may inhibit topoisomerases or tubulin polymerization, analogous to etoposide or paclitaxel.

Biological Activity

S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate is a synthetic compound that combines the structural features of phenothiazine and benzothiazole, two moieties known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N2S3C_{17}H_{13}N_{2}S_{3}, with a molecular weight of approximately 345.48 g/mol. The compound features a phenothiazine core, which is recognized for its antipsychotic properties, and a benzothiazole unit that is associated with anticancer activity. This unique combination enhances its pharmacological potential, particularly in targeting cancer cells and infectious pathogens.

Antitumor Activity

Research indicates that compounds containing both phenothiazine and benzothiazole moieties may exhibit synergistic effects, leading to enhanced cytotoxicity against various cancer cell lines. A study demonstrated that phenothiazine derivatives possess significant antitumor activity against HEp-2 tumor cells. The effectiveness of these compounds was influenced by substitutions at specific positions on the phenothiazine structure, highlighting the importance of structural modifications in enhancing biological activity .

Table 1: Antitumor Activity of Phenothiazine Derivatives

Compound NameTCID50 (µg/ml)Structural Features
Trifluoromethyl derivative4.7Substituted at C2 with CF3
Chlorine derivative62.5Substituted at C2 with Cl
10-[3-(phthalimido)propyl]-10H-phenothiazine11.5Aliphatic side chain at N10

The data suggests that the substitution pattern significantly affects the antitumor efficacy, indicating potential pathways for optimizing therapeutic agents based on this scaffold.

Antimicrobial Activity

In addition to its antitumor properties, this compound may also exhibit antimicrobial activity. Benzothiazole derivatives are known for their antibacterial and antifungal properties, suggesting that this compound could be effective against various infectious diseases. Further studies are needed to evaluate its efficacy against specific bacterial and fungal strains.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic use. Preliminary studies indicate that the compound may interact with specific proteins involved in cell signaling pathways associated with cancer progression. These interactions could inhibit tumor growth by affecting pathways critical for cell proliferation and survival.

Moreover, research has shown potential interactions with DNA, suggesting mechanisms through which it induces cytotoxic effects in cancer cells. Such interactions are vital for elucidating the compound's full therapeutic profile and minimizing potential side effects.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on Antitumor Activity : A study evaluated the cytotoxic effects of a series of phenothiazine derivatives on HEp-2 cells. The results indicated that certain substitutions significantly enhanced antitumor activity compared to unsubstituted phenothiazines .
  • Benzothiazole Derivatives : Research on benzothiazole derivatives has shown promising results in inhibiting cancer cell growth and exhibiting antimicrobial properties. These findings support the hypothesis that combining these moieties could lead to novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between phenothiazine derivatives and benzothiazole-based thiols. For optimization, use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters . Purification often employs column chromatography with gradients of ethyl acetate/hexane, validated via TLC and NMR .

Q. How can structural conformation and purity of this compound be validated experimentally?

  • Methodological Answer : Use 1H/13C NMR to confirm bond connectivity and stereochemistry (e.g., δ 7.97–7.84 ppm for aromatic protons in phenothiazine derivatives ). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ calculated vs. observed values ). Melting point analysis (e.g., 173–174°C for related compounds ) and HPLC (>95% purity) are critical for quality control.

Q. What solvents and conditions are suitable for solubility testing of this compound?

  • Methodological Answer : Phenothiazine derivatives often show limited aqueous solubility. Test solubility in DMSO (common stock solution), ethanol, or 1,4-dioxane/water mixtures. Use UV-Vis spectroscopy to quantify solubility in buffered solutions (pH 7.4 for physiological relevance) .

Advanced Research Questions

Q. How does this compound interact with histone deacetylase (HDAC) enzymes, and what experimental assays validate its inhibitory activity?

  • Methodological Answer : Design fluorescence-based HDAC inhibition assays using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC). Compare IC50 values against reference inhibitors (e.g., SAHA). For selectivity profiling, use isoform-specific HDAC enzymes and validate via western blotting (e.g., acetylation levels of histone H3) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

  • Methodological Answer : Phenothiazine derivatives often form twinned crystals or exhibit conformational flexibility. Use SHELXL for refinement against high-resolution data (e.g., synchrotron-generated, λ = 0.7–1.0 Å). Apply TWIN/BASF commands to model twinning . For conformational analysis, compare DFT-optimized geometries with experimental bond angles (e.g., C-S-C bond angles ~105°) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with substituents at the phenothiazine N10 or benzothiazole C2 positions. Test HDAC inhibition and correlate with Hammett σ values or molecular docking scores (e.g., AutoDock Vina with HDAC1 active site). Use QSAR models to predict logP and polar surface area for bioavailability optimization .

Q. What statistical methods are recommended for resolving contradictory bioactivity data across experimental replicates?

  • Methodological Answer : Apply Grubbs’ test to identify outliers in dose-response curves. Use mixed-effects models to account for batch variability (e.g., reagent lots, cell passage numbers). Validate reproducibility via Bland-Altman plots .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 55–91% ) may stem from trace moisture in DMF or incomplete LiHMDS activation. Use Karl Fischer titration to monitor solvent dryness .
  • Bioactivity Inconsistencies : Conflicting IC50 values may arise from enzyme lot variability. Standardize assays using recombinant HDACs from a single vendor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate
Reactant of Route 2
S-1,3-benzothiazol-2-yl 10H-phenothiazine-10-carbothioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.